4-(Sec-butyl)pyrrolidin-2-one
Description
4-(Sec-butyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a branched sec-butyl substituent at the 4-position of the lactam ring. Pyrrolidin-2-one (γ-lactam) is a five-membered lactam structure with diverse applications in medicinal chemistry, materials science, and synthetic intermediates. The substitution pattern at the 4-position significantly influences the compound’s physicochemical properties (e.g., lipophilicity, solubility) and biological activity. This article compares 4-(sec-butyl)pyrrolidin-2-one with similar pyrrolidin-2-one derivatives, emphasizing substituent-driven trends in activity and properties.
Properties
IUPAC Name |
4-butan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-6(2)7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZOJNSYZSUZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Sec-butyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the amination and cyclization of acyclic precursors can lead to the formation of pyrrolidin-2-one derivatives . Another method includes the oxidation of pyrrolidine derivatives .
Industrial Production Methods: Industrial production of pyrrolidin-2-one derivatives often involves the catalytic or electrochemical reduction of succinimide, carbonylation of allylamine, or hydrogenation of succinonitrile under hydrolytic conditions . These methods are scalable and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(Sec-butyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂).
Major Products: The major products formed from these reactions include carboxylic acids, amines, alcohols, and halogenated derivatives .
Scientific Research Applications
4-(Sec-butyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Sec-butyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enantioselective proteins, influencing various biochemical processes . The stereochemistry and spatial orientation of substituents play a crucial role in determining its binding mode and biological profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The 4-position substituent defines key differences among pyrrolidin-2-one derivatives. Below is a comparative analysis of substituent effects based on evidence:
Key Observations:
- Bioactivity: Aryl and heterocyclic substituents (e.g., fluorophenyl , thiadiazolyl ) correlate with antioxidant or receptor-binding activities, while alkyl groups may prioritize metabolic stability.
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazolyl)pyrrolidin-2-one : Exhibits 1.5× higher DPPH radical scavenging than ascorbic acid .
- Heterocyclic vs. Alkyl Substituents : Thioxo-oxadiazolyl/triazolyl groups enhance antioxidant capacity via radical stabilization, whereas alkyl groups (e.g., sec-butyl) may lack electron-deficient moieties for similar activity.
Receptor Binding and Cardiovascular Activity
- Piperazine-linked derivatives: Compound 7 (4-position linked to 2-chlorophenyl-piperazine) shows high α1-adrenoceptor affinity (pKi = 7.13), while compound 18 (4-chlorophenyl-piperazine) binds α2-AR (pKi = 7.29) .
- Hypothetical Sec-butyl analog : The bulky alkyl group may reduce steric hindrance for receptor binding compared to aromatic substituents but lacks π-π interactions critical for aryl-based ligands.
Hypotensive and Antiarrhythmic Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
